molecular formula C12H6Cl4N2O B3059268 Diazene, bis(2,5-dichlorophenyl)-, 1-oxide CAS No. 961-28-4

Diazene, bis(2,5-dichlorophenyl)-, 1-oxide

Cat. No.: B3059268
CAS No.: 961-28-4
M. Wt: 336 g/mol
InChI Key: DOEXABLGMSKMAO-UHFFFAOYSA-N
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Description

Diazene, bis(2,5-dichlorophenyl)-, 1-oxide is a chemical compound with the molecular formula C12H6Cl4N2O It is known for its unique structure, which includes two 2,5-dichlorophenyl groups attached to a diazene (N=N) moiety with an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, bis(2,5-dichlorophenyl)-, 1-oxide typically involves the reaction of 2,5-dichloroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with another molecule of 2,5-dichloroaniline under controlled conditions to form the desired diazene compound. The reaction conditions often require careful temperature control and the use of solvents such as ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Diazene, bis(2,5-dichlorophenyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides or other nitrogen-containing compounds.

    Reduction: Reduction reactions can convert the diazene moiety to amines or other reduced forms.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Diazene, bis(2,5-dichlorophenyl)-, 1-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Diazene, bis(2,5-dichlorophenyl)-, 1-oxide exerts its effects involves its ability to undergo various chemical reactions. The diazene moiety can participate in redox reactions, while the phenyl rings can undergo substitution reactions. These properties allow the compound to interact with different molecular targets and pathways, making it versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

  • Diazene, bis(2,4-dichlorophenyl)-, 1-oxide
  • Diazene, bis(2,6-dichlorophenyl)-, 1-oxide
  • Diazene, bis(3,5-dichlorophenyl)-, 1-oxide

Uniqueness

Diazene, bis(2,5-dichlorophenyl)-, 1-oxide is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can result in different chemical and physical properties compared to its similar compounds.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(2,5-dichlorophenyl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4N2O/c13-7-1-3-9(15)11(5-7)17-18(19)12-6-8(14)2-4-10(12)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEXABLGMSKMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=[N+](C2=C(C=CC(=C2)Cl)Cl)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557418
Record name 1,4-Dichloro-2-[(Z)-(2,5-dichlorophenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-28-4
Record name 1,4-Dichloro-2-[(Z)-(2,5-dichlorophenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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